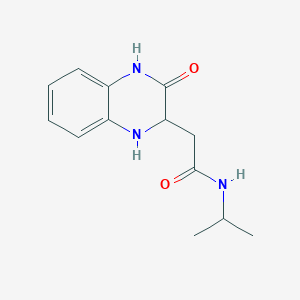

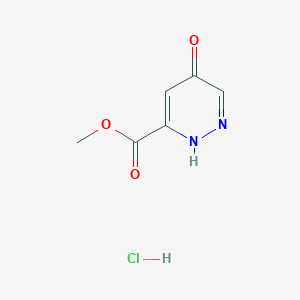

(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.

Aplicaciones Científicas De Investigación

Condensation and Synthesis

A study explored the condensation of 3-amino-1,2,4-triazole derivatives with various keto compounds, resulting in a range of fused products. The products were identified and differentiated using spectroscopic methods, emphasizing the diversity of chemical structures attainable through these reactions (Bajwa & Sykes, 1979).

Cyclization Processes

Research highlighted the synthesis of 7H-s-Triazolo[3,4-b]-1,3,4-thiadiazine derivatives through the cyclization of 1-amino-2-mercapto-5-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-1,3,4-triazole with α-haloketones. The structural elucidation was performed using various spectroscopic techniques, showcasing the intricacies of cyclization reactions in the formation of complex heterocyclic compounds (Dong, Wei, Wang, & Quan, 2000).

Novel Cyclopentane Synthesis

A novel cyclopentane derivative, (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, was synthesized from a tricyclic aminal. This synthesis highlights the versatility of cyclopentane derivatives in chemical synthesis and the potential for the development of new molecules (Gimazetdinov, Loza, Al’mukhametov, & Miftakhov, 2016).

Synthesis of Triazole Derivatives

The synthesis of new triazole derivatives, their addition salts, and their pharmacological properties, including anticonvulsive activity, were described. This research underscores the potential medical applications of triazole derivatives and their significance in the development of therapeutic agents (Shelton, 1981).

Pharmacological Studies

A study synthesized and evaluated thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole for antimicrobial and antitubercular activities. This research demonstrates the biological relevance of triazole derivatives and their potential applications in medical research (Dave, Purohit, Akbari, & Joshi, 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole", "cyclopentanone", "formaldehyde", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(Hydroxymethyl)cyclopentanone", "React cyclopentanone with formaldehyde and ammonium chloride in the presence of sodium hydroxide to obtain 2-(hydroxymethyl)cyclopentanone.", "Step 2: Synthesis of 2-(Aminomethyl)cyclopentanone", "Reduce 2-(hydroxymethyl)cyclopentanone with sodium borohydride in the presence of acetic acid to obtain 2-(aminomethyl)cyclopentanone.", "Step 3: Synthesis of (1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol", "React 2-(aminomethyl)cyclopentanone with 5-methyl-1H-1,2,4-triazole in the presence of hydrochloric acid to obtain (1R,2R,4S)-2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol.", "Purify the product by recrystallization from methanol and water." ] } | |

| 2307732-72-3 | |

Fórmula molecular |

C9H16N4O |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

(1R,2R,4S)-2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13)/t6-,7+,8+/m0/s1 |

Clave InChI |

AIQILIVNLVXTLA-XLPZGREQSA-N |

SMILES isomérico |

CC1=NC(=NN1)[C@H]2C[C@@H]([C@@H](C2)O)CN |

SMILES |

CC1=NC(=NN1)C2CC(C(C2)O)CN |

SMILES canónico |

CC1=NC(=NN1)C2CC(C(C2)O)CN |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)

![2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide](/img/structure/B2630948.png)

![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)